2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzoyl group, a decahydroquinoxalinone core, and a trifluoromethyl-substituted phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the reaction of the intermediate with 3-(trifluoromethyl)phenylacetic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or trifluoromethyl-substituted phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural features may impart desirable properties for use in advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and trifluoromethyl groups may enhance binding affinity and specificity, while the decahydroquinoxalinone core provides structural stability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-oxo-1-(phenylcarbonyl)decahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide: shares similarities with other benzoyl-substituted quinoxalinones and trifluoromethyl-substituted phenylacetamides.
Benzoylquinoxalinones: These compounds have similar core structures but may lack the trifluoromethyl group, affecting their chemical properties and applications.
Trifluoromethylphenylacetamides: These compounds share the trifluoromethyl-substituted phenylacetamide moiety but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3/c25-24(26,27)16-9-6-10-17(13-16)28-21(31)14-20-22(32)29-18-11-4-5-12-19(18)30(20)23(33)15-7-2-1-3-8-15/h1-3,6-10,13,18-20H,4-5,11-12,14H2,(H,28,31)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKCLBZENKANBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(N2C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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